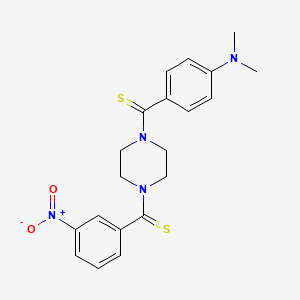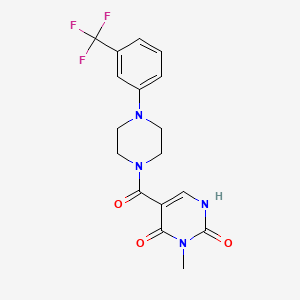
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
- A study by Aboussafy and Clive (2012) discussed a Dieckmann cyclization route to synthesize piperazine-2,5-diones, showcasing a method that could potentially be applicable for synthesizing compounds similar to the mentioned chemical structure. This synthesis technique involves the cyclization of substructures, highlighting the versatility of piperazine derivatives in chemical synthesis (Aboussafy & Clive, 2012).
Antagonist Activity
- Research by Watanabe et al. (1992) on the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives reveals the potential therapeutic applications of such compounds. The study indicates that certain derivatives exhibit potent 5-HT2 antagonist activity, suggesting their use in neurological or psychiatric disorders (Watanabe et al., 1992).
Anti-inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel derivatives related to the chemical structure , demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This study highlights the compound's potential in developing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).
N-Acyliminium Ion Chemistry
- A study by Veerman et al. (2003) on the synthesis of 2,6-bridged piperazine-3-ones through N-acyliminium ion chemistry provides insights into the synthetic versatility of piperazine derivatives, potentially applicable to the synthesis of the target compound (Veerman et al., 2003).
Microwave-Assisted Synthesis
- Shaaban (2008) explored the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, demonstrating efficient methods for creating compounds with potentially similar properties to the target compound (Shaaban, 2008).
properties
IUPAC Name |
3-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-22-14(25)13(10-21-16(22)27)15(26)24-7-5-23(6-8-24)12-4-2-3-11(9-12)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZBWSESZPFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)


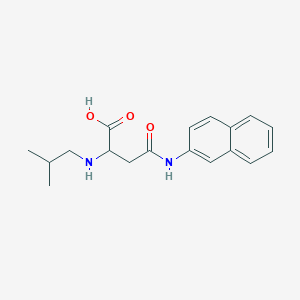
![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)
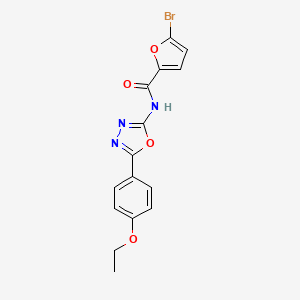
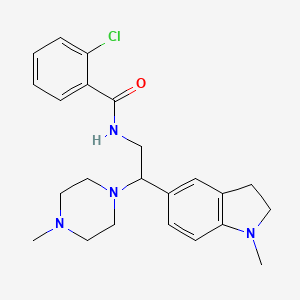
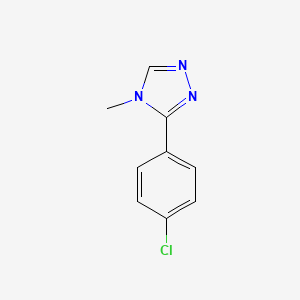
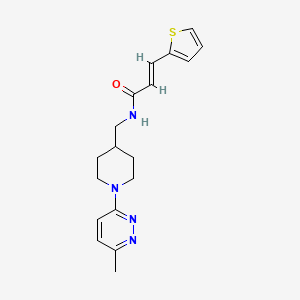
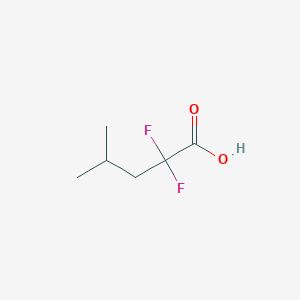
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)

